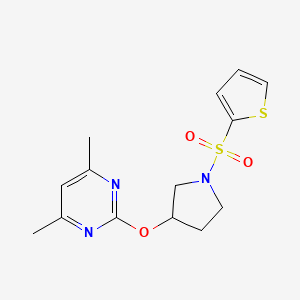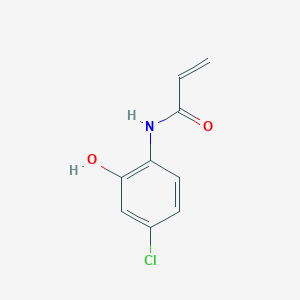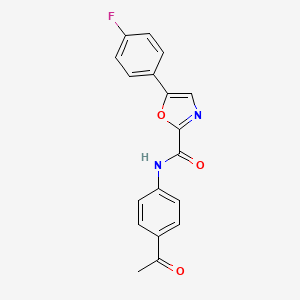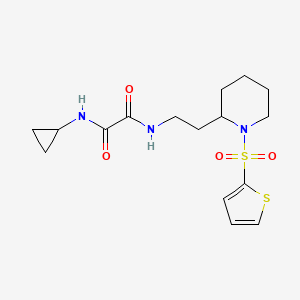![molecular formula C23H23N5O3S B2468241 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 1223861-94-6](/img/structure/B2468241.png)
2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of these compounds involves the use of 2,3-dichloropyrazine as the starting material . The hydrazine group of the compound is substituted via a nucleophilic reaction using hydrazine hydrate in the presence of the starting material in ethanol .Molecular Structure Analysis
The molecular structure of these compounds is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reactions with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their melting points, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . For example, one of the compounds has a melting point of 210-212°C .科学的研究の応用
Synthesis and Biological Applications
Heterocyclic Compound Synthesis : The synthesis of various heterocycles incorporating a thiadiazole moiety, such as pyrrole, pyridine, coumarin, thiazole, and triazolo[1,5-a]pyrimidine derivatives, has been explored for their potential insecticidal agents against Spodoptera littoralis. This research demonstrates the versatility of related compounds in generating new bioactive molecules with potential agricultural applications (Fadda et al., 2017).
Antibacterial and Antifungal Activities : New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and showed significant antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This suggests the potential for these compounds in developing new antimicrobial agents (Hassan, 2013).
Coordination Complexes and Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been characterized and shown to possess significant antioxidant activity. The study emphasizes the potential of these compounds in medicinal chemistry, particularly in designing drugs with antioxidant properties (Chkirate et al., 2019).
Antimicrobial Evaluation of Pyrido and Thiazolo Derivatives : The synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines has been carried out, with these compounds being screened for their antimicrobial activity. Such studies contribute to the search for new compounds with potential therapeutic applications in combating microbial infections (El‐Kazak & Ibrahim, 2013).
Anticancer and Antimicrobial Activity of Triazolo Derivatives : Research into the synthesis of [1,2,4]triazolo[1,5-c][1,2,4]triazine and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrine moiety has unveiled compounds with notable anticancer and antimicrobial activities. This underscores the potential of such derivatives in the development of new therapeutic agents (Riyadh, Kheder, & Asiry, 2013).
将来の方向性
特性
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-16-6-5-7-17(14-16)24-20(29)15-32-23-26-25-21-22(30)27(12-13-28(21)23)18-8-10-19(11-9-18)31-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQUBKPNDMBVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl tricyclo[8.2.0.04,7]dodeca-5,11-diene-5,11-dicarboxylate](/img/structure/B2468161.png)


![Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2468169.png)
![1-[2-(4-Chlorophenyl)ethyl]-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2468170.png)
![1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2468174.png)




![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile](/img/structure/B2468181.png)